4-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclopropylpyrimidine moiety with a piperazine ring and a thiazolopyridine core. Its intricate structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Preparation Methods
The synthesis of 4-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the cyclopropylpyrimidine intermediate, followed by the introduction of the piperazine ring. The final step involves the formation of the thiazolopyridine core through a cyclization reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
4-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation and apoptosis. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in potent biological effects .
Comparison with Similar Compounds
4-Cyclopropyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds exhibit antiproliferative activity and are studied for their potential in cancer therapy.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-2-12(1)13-9-16(20-11-19-13)22-5-7-23(8-6-22)17-21-14-10-18-4-3-15(14)24-17/h3-4,9-12H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMWESJHQCJGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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